2-Amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid
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Overview
Description
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid is a chiral amino acid derivative known for its unique structural properties. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanoic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid typically involves multi-step organic synthesis. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process often starts with the preparation of the trifluoromethylated phenylboronic acid, followed by coupling with a suitable halogenated pentanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of palladium catalysts and boron reagents is common in these processes, ensuring efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical or nucleophilic mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethyl phenyl sulfone can be used for radical trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic applications, particularly in Suzuki-Miyaura coupling reactions.
Trifluoromethyl phenyl sulfone: Known for its use in radical trifluoromethylation reactions.
Uniqueness
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid stands out due to its chiral nature and the presence of both amino and trifluoromethyl groups. This combination imparts unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H14F3NO2 |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)9-6-4-8(5-7-9)2-1-3-10(16)11(17)18/h4-7,10H,1-3,16H2,(H,17,18) |
InChI Key |
HUIVMQGNHAVUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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